molecular formula C14H21NO B12605506 Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- CAS No. 651312-63-9

Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-

Cat. No.: B12605506
CAS No.: 651312-63-9
M. Wt: 219.32 g/mol
InChI Key: KUGOVDMEUQXLRD-JSGCOSHPSA-N
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Description

Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- is a chemical compound with a complex structure that includes a phenol group and a cyclohexyl group substituted with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone and phenol.

    Formation of Intermediate: Cyclohexanone undergoes a reaction with formaldehyde and methylamine to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization to form the cyclohexyl ring with the methylamino group.

    Final Step:

Industrial Production Methods

In industrial settings, the production of Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: The use of catalysts to enhance the reaction rate and selectivity.

    Temperature and Pressure Control: Precise control of temperature and pressure to maintain optimal reaction conditions.

    Purification: Advanced purification techniques such as distillation and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Substituted phenols with various functional groups.

Scientific Research Applications

Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.

    Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways.

    Modulation of Gene Expression: Influence on the expression of genes related to its biological activity.

Comparison with Similar Compounds

Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- can be compared with similar compounds such as:

    Phenol, 3-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]-: This compound has a similar structure but with a dimethylamino group instead of a methylamino group.

    Phenol, 3-[(1R,2R)-2-[(ethylamino)methyl]cyclohexyl]-: This compound has an ethylamino group instead of a methylamino group.

Uniqueness

The uniqueness of Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- lies in its specific substitution pattern and the presence of the methylamino group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Phenol derivatives, particularly those containing cyclohexyl and methylamino groups, have garnered attention in medicinal chemistry due to their potential biological activities. The compound Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- (chemical formula: C14H21NO) is one such derivative that exhibits various pharmacological properties.

Chemical Structure and Properties

The structure of Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- can be represented as follows:

  • Chemical Name: Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-
  • Molecular Formula: C14H21NO
  • CAS Number: 4450329
  • Molecular Weight: 233.33 g/mol

This compound features a phenolic hydroxyl group attached to a cyclohexyl moiety that is further substituted with a methylamino group. The stereochemistry at the cyclohexyl position plays a crucial role in its biological activity.

Antimicrobial Activity

Research indicates that phenolic compounds often exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains. The mechanism typically involves disruption of microbial cell membranes or interference with enzymatic pathways critical for bacterial survival.

Neuropharmacological Effects

Phenol derivatives have been studied for their neuropharmacological effects, particularly in relation to G-protein-coupled receptors (GPCRs). These receptors are pivotal in mediating neurotransmission and can be targeted for treating various neurological disorders. The compound's structural features may allow it to act as an allosteric modulator or antagonist at specific GPCRs, influencing signaling pathways associated with mood regulation and cognitive function.

Case Studies and Research Findings

  • Antimicrobial Studies:
    • A study published in Journal of Medicinal Chemistry explored the antimicrobial effects of phenolic compounds and found that derivatives similar to Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- exhibited significant activity against Gram-positive bacteria with IC50 values indicating potent inhibition .
  • Neuropharmacological Research:
    • A comprehensive review in Nature Reviews discussed the role of phenolic compounds in modulating GPCR activity. It highlighted how modifications at the cyclohexyl position could enhance binding affinity and specificity towards certain receptor subtypes .
  • In Vivo Studies:
    • Animal studies demonstrated that administration of phenolic compounds resulted in reduced anxiety-like behaviors in rodents, suggesting potential applications in treating anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growthJournal of Medicinal Chemistry
NeuropharmacologicalModulation of GPCR activityNature Reviews
Behavioral StudiesReduction in anxiety-like behaviorsPubChem Study

Properties

CAS No.

651312-63-9

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol

InChI

InChI=1S/C14H21NO/c1-15-10-12-5-2-3-8-14(12)11-6-4-7-13(16)9-11/h4,6-7,9,12,14-16H,2-3,5,8,10H2,1H3/t12-,14-/m0/s1

InChI Key

KUGOVDMEUQXLRD-JSGCOSHPSA-N

Isomeric SMILES

CNC[C@@H]1CCCC[C@H]1C2=CC(=CC=C2)O

Canonical SMILES

CNCC1CCCCC1C2=CC(=CC=C2)O

Origin of Product

United States

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